N-(2-chlorobenzyl)-N'-(2-ethoxyphenyl)urea
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Overview
Description
N-(2-chlorobenzyl)-N’-(2-ethoxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorobenzyl group and an ethoxyphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-N’-(2-ethoxyphenyl)urea typically involves the reaction of 2-chlorobenzylamine with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chlorobenzylamine+2-ethoxyphenyl isocyanate→N-(2-chlorobenzyl)-N’-(2-ethoxyphenyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(2-chlorobenzyl)-N’-(2-ethoxyphenyl)urea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorobenzyl)-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-N’-(2-ethoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound may be used in studies investigating its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may find use in the development of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-N’-(2-ethoxyphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-N’-(2-ethoxyphenyl)urea can be compared with other urea derivatives, such as:
N-(2-chlorobenzyl)-N’-(2-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-chlorobenzyl)-N’-(2-hydroxyphenyl)urea: Contains a hydroxy group instead of an ethoxy group.
N-(2-chlorobenzyl)-N’-(2-methylphenyl)urea: Features a methyl group instead of an ethoxy group.
Uniqueness: The presence of the ethoxy group in N-(2-chlorobenzyl)-N’-(2-ethoxyphenyl)urea may impart unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-15-10-6-5-9-14(15)19-16(20)18-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKPHGJOPDWAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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